molecular formula C14H18O4 B1683679 Trolox CAS No. 53188-07-1

Trolox

Cat. No.: B1683679
CAS No.: 53188-07-1
M. Wt: 250.29 g/mol
InChI Key: GLEVLJDDWXEYCO-UHFFFAOYSA-N
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Description

Trolox, chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a water-soluble analog of vitamin E. It is widely recognized for its potent antioxidant properties, which make it valuable in various biological and biochemical applications. This compound is used to reduce oxidative stress and damage in cells and tissues, making it a crucial compound in the study of oxidative stress-related diseases .

Mechanism of Action

Target of Action

Trolox, a water-soluble analog of vitamin E, is known for its strong antioxidant activity . It primarily targets reactive oxygen species (ROS) and peroxyl and alkoxyl radicals . It has been shown to have a neuroprotective effect against ischemia and IL-1β-mediated neurodegeneration . In addition, this compound has been found to suppress osteoclast formation by downregulating receptor activator of NF-κB ligand (RANKL) induction and c-Fos expression .

Mode of Action

This compound acts in accordance with a mechanism that involves triplet quenching through electron transfer and subsequent recovery of the resulting radical ion by the complementary redox reaction . This mechanism is based on a reduction and oxidation system (ROXS), where the required oxidant is formed through a reaction with molecular oxygen .

Biochemical Pathways

This compound’s antioxidant activity is expressed as the ability to reduce endogenous ROS production . It has been found to significantly contribute to the ˙OH scavenging activity of this compound in aqueous solution through four reaction mechanisms: hydrogen transfer (HT), radical adduct formation (RAF), single electron transfer (SET), and sequential proton loss electron transfer (SPLET) .

Pharmacokinetics

It is known that this compound is a cell-permeable and hydrophilic compound . This suggests that it can easily cross cell membranes and reach its targets within cells. More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

This compound has been shown to exert significant antioxidant activity at low concentrations, reducing endogenous ROS production . At higher concentrations, it exerts a dose-dependent prooxidant effect, leading to a reduction in cell viability due to the induction of the apoptotic process . It also plays a role in the induction of one of the first events of apoptosis, Apoptotic Volume Decrease (AVD), at high concentrations .

Action Environment

The antioxidant/prooxidant behavior of this compound is influenced by its concentration and the environment in which it is present . In aqueous environments, this compound shows significant antioxidant activity at low concentrations, but exhibits prooxidant properties at higher concentrations . The dual behavior, antioxidant at lower concentrations and prooxidant at higher concentrations, is also evident in lipid environments .

Biochemical Analysis

Biochemical Properties

Trolox plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, acting as a scavenger of peroxyl and alkoxyl radicals . This interaction helps to prevent oxidative stress and maintain the redox balance within biological systems .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by modulating the redox balance, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to the inhibition or activation of enzymes. It also induces changes in gene expression, particularly those related to oxidative stress and redox balance .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the management of oxidative stress and maintenance of redox balance . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trolox can be synthesized through several methods. One common synthetic route involves the reduction of 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol (a derivative of vitamin E) followed by esterification. The reduction is typically carried out using lithium aluminum hydride (LiAlH4) as a reducing agent, and the esterification is facilitated by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as condensing agents and catalysts, respectively .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the final product .

Scientific Research Applications

Trolox has a wide range of scientific research applications, including but not limited to:

Comparison with Similar Compounds

Trolox is often compared with other vitamin E analogs, such as α-tocopherol. While both compounds exhibit strong antioxidant properties, this compound has the advantage of being water-soluble, making it more versatile in various applications . Other similar compounds include:

This compound’s unique water solubility and strong antioxidant activity make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEVLJDDWXEYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866306
Record name Trolox
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53188-07-1, 56305-04-5
Record name Trolox
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Record name 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
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Record name 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-
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Record name Trolox
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Record name 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
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Record name 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID
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Record name 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid
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Synthesis routes and methods

Procedure details

Into a 2000-L reactor provided with glass lining, methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate (137.3 kg) obtained in Example 6 was placed and dissolved in methanol (137.3 kg). A solution containing water (411 kg) and sodium hydroxide (27 kg) was added dropwise thereto over two hours, whereby hydrolysis was performed at 80° C. for two hours. The hydrolyzed mixture was neutralized with a solution of potassium hydrogensulfate (91.9 kg) dissolved in water (411.9 kg) at 80° C. for two hours. The reaction mixture was centrifuged, and the obtained crystals were dried by means of a conical drier, to thereby yield 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid (130.2 kg) in the form of white powder. Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which was determined through high-performance liquid chromatography (HPLC) were found to be as follows:
Name
methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate
Quantity
137.3 kg
Type
reactant
Reaction Step One
Quantity
91.9 kg
Type
reactant
Reaction Step Two
Quantity
137.3 kg
Type
solvent
Reaction Step Three
Name
Quantity
411.9 kg
Type
solvent
Reaction Step Four
Quantity
27 kg
Type
reactant
Reaction Step Five
Name
Quantity
411 kg
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Trolox exert its antioxidant effects?

A1: this compound acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as peroxyl radicals [, , , ]. It achieves this by donating a hydrogen atom from its phenolic hydroxyl group to the radical, thus terminating the chain reaction of lipid peroxidation [, ].

Q2: Can this compound protect cells from oxidative stress induced by different agents?

A2: Yes, studies show this compound can protect various cell types, including human peripheral blood lymphocytes, bovine aortic endothelial cells, and rat hepatocytes, from oxidative damage induced by agents like sulfur mustard, oxidized low-density lipoproteins, and bromobenzene respectively [, , ].

Q3: Is this compound more effective than α-tocopherol in certain antioxidant activities?

A3: Research suggests this compound demonstrates higher efficacy than α-tocopherol in specific scenarios. For instance, this compound exhibits a more potent cytoprotective effect against oxidized LDL-induced cytotoxicity in bovine aortic endothelial cells compared to α-tocopherol []. Furthermore, this compound surpasses α-tocopherol in reducing cytotoxicity caused by UV irradiation and antioxidants like ascorbate and gallate [].

Q4: Can this compound interact with other antioxidants synergistically?

A4: Yes, studies demonstrate a synergistic protective effect when this compound is combined with other antioxidants like gallate esters against peroxyl radical-induced hemolysis in human erythrocytes [].

Q5: Does this compound demonstrate antioxidant activity in complex biological systems?

A5: Yes, studies in animal models show that this compound can reduce oxidative stress in vivo. For example, it protected against retinal ischemia in rats, suggesting its potential therapeutic use in ocular disorders associated with oxidative damage []. Similarly, it mitigated cisplatin-induced apoptosis in mouse hybrid neurons, highlighting its potential in preventing cisplatin-induced neuropathy [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H20O4, and its molecular weight is 292.34 g/mol.

Q7: What spectroscopic data is available for this compound?

A7: While the provided abstracts do not contain specific spectroscopic data, information on its UV-Vis absorption and fluorescence properties can be found in the literature.

Q8: Are there specific formulation strategies to improve this compound stability?

A8: Encapsulation of this compound into nanoparticles, such as chitosan nanoparticles, has been shown to enhance its stability and bioavailability [].

Q9: What are the potential therapeutic applications of this compound?

A9: this compound shows promise in several areas:* Cardioprotection: It reduces myocardial infarct size in a rabbit model of ischemia-reperfusion [].* Neuroprotection: It protects against cisplatin-induced neuropathy in mouse hybrid neurons [].* Ophthalmology: It protects against retinal ischemia in rats, suggesting potential in treating ocular disorders [].* Anti-inflammatory: It exhibits anti-inflammatory effects in carrageenan-induced rat paw edema models [].* Anti-cancer: Studies on its potential in cancer therapy are ongoing, with some studies showing it can inhibit the growth of glioblastoma tumorigenic initiating cells [].

Q10: How does this compound affect cellular processes like cell cycle and apoptosis?

A10: Studies indicate that this compound can modulate cell cycle progression and apoptosis. For example, it was found to inhibit cell cycle progression in glioblastoma tumorigenic initiating cells [] and protect against cisplatin-induced apoptosis in mouse hybrid neurons [].

Q11: Does this compound interact with specific cellular targets?

A11: Research suggests this compound can modulate specific signaling pathways. For instance, it has been shown to inhibit the Wnt/β-catenin pathway during the cardiac differentiation of human embryonic stem cells []. It also suppresses the accumulation of p53, a key protein involved in apoptosis, in cisplatin-treated mouse hybrid neurons [].

Q12: Can this compound influence gene expression?

A12: Yes, studies have demonstrated that this compound can modulate the expression of various genes. For example, it was found to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9) in a rat model of retinal ischemia [].

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